molecular formula C20H30O3 B1326080 Ethyl 8-(4-butylphenyl)-8-oxooctanoate CAS No. 951888-78-1

Ethyl 8-(4-butylphenyl)-8-oxooctanoate

Cat. No.: B1326080
CAS No.: 951888-78-1
M. Wt: 318.4 g/mol
InChI Key: GLHOFOOZJAXPJK-UHFFFAOYSA-N
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Description

Ethyl 8-(4-butylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoic acid moiety, which is further substituted with a 4-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-butylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-(4-butylphenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(4-butylphenyl)-8-oxooctanoate+water\text{8-(4-butylphenyl)-8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 8-(4-butylphenyl)-8-oxooctanoic acid+ethanolacid catalyst​Ethyl 8-(4-butylphenyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method also improves the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-butylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 8-(4-butylphenyl)-8-oxooctanoic acid or 8-(4-butylphenyl)-8-hydroxyoctanoic acid.

    Reduction: Ethyl 8-(4-butylphenyl)-8-hydroxyoctanoate.

    Substitution: Various amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(4-butylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-butylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active 8-(4-butylphenyl)-8-oxooctanoic acid, which can then interact with biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 8-(4-butylphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Differing by the presence of a methyl group instead of a butyl group, which affects its physical and chemical properties.

    Ethyl 8-(4-ethylphenyl)-8-oxooctanoate: Differing by the presence of an ethyl group, leading to variations in reactivity and applications.

    Ethyl 8-(4-phenyl)-8-oxooctanoate: Lacking any alkyl substitution on the phenyl ring, which influences its interaction with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 8-(4-butylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHOFOOZJAXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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